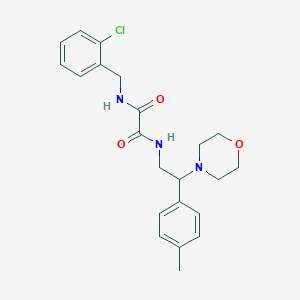

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O3/c1-16-6-8-17(9-7-16)20(26-10-12-29-13-11-26)15-25-22(28)21(27)24-14-18-4-2-3-5-19(18)23/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOWYIXEZXURGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, reacts with a suitable nucleophile to form the 2-chlorobenzyl intermediate.

Introduction of the Morpholino Group: The intermediate undergoes a nucleophilic substitution reaction with morpholine to introduce the morpholino group.

Coupling with p-Tolyl Group: The resulting compound is then coupled with a p-tolyl derivative under specific conditions to form the desired product.

Oxalamide Formation: Finally, the oxalamide backbone is introduced through a condensation reaction with oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Features and Substitution Patterns

The table below compares the target compound with key oxalamide derivatives from the evidence, focusing on substituents and molecular properties:

Key Observations:

- Substituent Diversity: The target compound’s N2 substituent combines a morpholino ring (a saturated six-membered ring with one oxygen and one nitrogen) with a p-tolyl group (para-methylphenyl). This contrasts with analogs featuring thiazol, pyridyl, or sulfonyl-piperidine groups, which are linked to antiviral or enzymatic activities .

- Chlorobenzyl vs. Chlorophenyl : The 2-chlorobenzyl group in the target compound differs from 4-chlorophenyl in HIV inhibitors (e.g., compound 15) . The benzyl group may enhance lipophilicity compared to phenyl.

- Morpholino vs.

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a chlorobenzyl group, a morpholino moiety, and an oxalamide linkage, which may contribute to its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C22H26ClN3O3, with a molecular weight of approximately 415.91 g/mol. The presence of the chlorine atom and the morpholino group suggests potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26ClN3O3 |

| Molecular Weight | 415.91 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, thereby influencing signal transduction pathways.

- DNA/RNA Interference : Potential binding to nucleic acids may affect gene expression or replication processes.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the morpholino group can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for further investigation in inflammatory disease models.

- Neuroprotective Effects : There is emerging evidence that similar oxalamide derivatives exhibit neuroprotective effects in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide | Contains a fluorine substituent | Enhanced anticancer activity |

| N1-(3-chloro-4-methoxyphenyl)-N2-(morpholino... | Methoxy group instead of chlorine | Increased receptor affinity |

| N1-(4-chlorobenzyl)-N2-(morpholino... | Similar structure with varied halogen | Variable anti-inflammatory effects |

Q & A

Q. How can researchers ensure batch-to-batch consistency in biological activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.